molecular formula C4H4N6O B5427703 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide

4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No. B5427703
M. Wt: 152.11 g/mol
InChI Key: JKWURJPBHBWUIB-UHFFFAOYSA-N
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Description

4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide (COH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a carbohydrazide group. COH has been synthesized by various methods, and its synthesis method has been optimized to improve its yield and purity. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. In addition, this compound has been shown to have good bioavailability, which makes it a potential candidate for drug development. This compound has been shown to have a significant effect on the levels of various biomarkers, such as cytokines, growth factors, and oxidative stress markers.

Advantages and Limitations for Lab Experiments

4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has several advantages for lab experiments, including its high yield, low toxicity, and good bioavailability. However, this compound has some limitations, including its limited solubility in water and its instability under certain conditions.

Future Directions

4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has several potential future directions, including its use as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensors, and electronics. In addition, this compound can be further evaluated for its potential applications in drug development, material science, and agriculture. Furthermore, the mechanism of action of this compound can be further elucidated to understand its potential therapeutic targets.

Synthesis Methods

4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has been synthesized by various methods, including the reaction of 4-cyano-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate, followed by the reaction with acetic anhydride. The synthesis method has been optimized to improve its yield and purity. The optimized method involves the reaction of 4-cyano-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate in the presence of a catalyst, followed by the reaction with acetic anhydride. The yield of this compound using this method is higher than other reported methods.

Scientific Research Applications

4-cyano-1,2,5-oxadiazole-3-carbohydrazonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been evaluated for its anticancer, antitumor, and antifungal activities. In material science, this compound has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, sensors, and electronics. In agriculture, this compound has been evaluated for its herbicidal and insecticidal activities.

properties

IUPAC Name

N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWURJPBHBWUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NON=C1C(=NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)C1=NON=C1/C(=N\N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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